molecular formula C8H15NOS B1472371 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol CAS No. 1547108-51-9

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol

Cat. No.: B1472371
CAS No.: 1547108-51-9
M. Wt: 173.28 g/mol
InChI Key: AADVELBRBOMAQD-UHFFFAOYSA-N
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Description

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound contains a pyrrolidine ring and a tetrahydrothiophene ring, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol involves several steps. One common method includes the reaction of tetrahydrothiophene with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structure and reactivity . In medicine, it may be explored for its potential to interact with specific biological targets, making it a candidate for drug development. Additionally, in the industry, it can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol can be compared with other similar compounds such as pyrrolidine derivatives and tetrahydrothiophene derivatives. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties . Similar compounds include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Properties

IUPAC Name

1-(thiolan-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8-1-3-9(5-8)7-2-4-11-6-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADVELBRBOMAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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